molecular formula C18H23N6O13P3S B13430852 [[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid

[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid

Cat. No.: B13430852
M. Wt: 656.4 g/mol
InChI Key: MAHRZZRRCDZDJN-LSCFUAHRSA-N
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Description

The compound “[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid” is a complex organic molecule that features multiple functional groups, including amino, methylamino, carbonyloxy, oxidanyl, phosphoryl, and sulfanyl groups. This compound is likely to have significant applications in various fields such as chemistry, biology, medicine, and industry due to its intricate structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the oxolan ring: This could involve cyclization reactions using appropriate starting materials.

    Introduction of the purine moiety: This step might involve nucleophilic substitution reactions.

    Attachment of the carbonyloxy and phosphoryl groups: These steps could involve esterification and phosphorylation reactions, respectively.

    Final assembly: The final steps would involve coupling reactions to assemble the entire molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation and Reduction: Due to the presence of oxidanyl and phosphoryl groups.

    Substitution Reactions: Particularly nucleophilic substitution due to the presence of amino and methylamino groups.

    Hydrolysis: The ester and phosphoric acid ester bonds may be susceptible to hydrolysis.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

    Acids and Bases: For catalyzing hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while hydrolysis might yield simpler fragments of the molecule.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological studies: The compound could be used in studies to understand its interaction with biological molecules such as proteins or nucleic acids.

Medicine

    Drug development: Due to its complex structure, the compound might have potential as a pharmaceutical agent, either as a drug itself or as a precursor in drug synthesis.

Industry

    Material science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Affecting their activity.

    Interacting with nucleic acids: Potentially affecting gene expression or replication.

    Modulating signaling pathways: Through interactions with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Nucleotides and nucleosides: Due to the presence of the purine moiety.

    Phosphorylated compounds: Due to the presence of multiple phosphoryl groups.

    Complex organic molecules: With multiple functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential reactivity, which could lead to a wide range of applications in various fields.

Properties

Molecular Formula

C18H23N6O13P3S

Molecular Weight

656.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O13P3S/c1-20-10-5-3-2-4-9(10)18(26)35-14-11(6-33-38(27,28)36-39(29,30)37-40(31,32)41)34-17(13(14)25)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,27,28)(H,29,30)(H2,19,21,22)(H2,31,32,41)/t11-,13-,14-,17-/m1/s1

InChI Key

MAHRZZRRCDZDJN-LSCFUAHRSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O

Origin of Product

United States

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